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Compound of Interest

Compound Name: Nickel sulfite

Cat. No.: B1257373

Technical Support Center: Nickel Dissolution

This guide provides troubleshooting advice and answers to frequently asked questions
regarding the prevention of passivation during the dissolution of nickel in acidic media. It is
intended for researchers, scientists, and professionals in drug development who may
encounter this issue during their experiments.

Frequently Asked Questions (FAQSs)

Q1: What is nickel passivation?

Al: Nickel passivation is the phenomenon where a thin, non-reactive layer forms on the
surface of nickel metal when exposed to certain environments, such as acidic solutions.[1][2]
This layer, typically composed of nickel oxide (NiO), nickel hydroxide, or salts like nickel
hydrosulfate, acts as a barrier that prevents further reaction between the metal and the acid,
effectively stopping or significantly slowing down the dissolution process.[1][3] While pure
nickel is chemically reactive, this passivation layer can form quickly, hindering desired
reactions.[1]

Q2: What are the typical signs of passivation during an experiment?

A2: The most common sign is the cessation or drastic reduction in the rate of nickel dissolution.
This can be observed as a stop in the evolution of hydrogen gas, which is typically produced
when nickel reacts with non-oxidizing acids.[4] Visually, you might notice the formation of a dull
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or colored film on the nickel surface. In electrochemical experiments, passivation is indicated
by a sharp decrease in anodic current as the potential is increased into the passive region.[3]

Q3: How does the type of acid (e.g., Sulfuric vs. Hydrochloric) affect nickel passivation?

A3: The type of acid plays a crucial role.

 Sulfuric Acid (H2S0a4): Nickel is prone to passivation in sulfuric acid. The passive film can be
composed of nickel hydrosulfate (Ni2(OH)10S0Oa4), which is largely insoluble in the acid.[3]
The presence of oxygen can assist the passivation process.[5]

e Hydrochloric Acid (HCI): Dissolution in HCI is generally more effective due to the role of
chloride ions (CI~).[6] Chloride ions actively work to break down the passive oxide layer, a
process sometimes referred to as pitting corrosion, which promotes continuous dissolution.
[6][7][8] However, passivation can still occur, especially in concentrated HCI, possibly due to
the formation of a nickel chloride layer that has low solubility.[9]

Q4: What is the specific role of chloride ions in preventing passivation?

A4: Chloride ions (CI™) are highly effective at preventing and breaking down the passive layer
on nickel surfaces. Their mechanism involves:

o Chemical Attack: Chloride ions chemically attack the passive nickel oxide layer, making it
more soluble in the acid.[6]

o Competitive Adsorption: They compete with passivating species (like hydroxide ions or
water) for sites on the nickel surface, inhibiting the formation of the oxide film.[7]

 Increased Cation Vacancies: In the passive film, an increased concentration of chloride ions
can lead to a higher concentration of metal cation vacancies, which is believed to be a key
factor in the breakdown of passivity on nickel.[7]

Q5: Are there chemical additives that can prevent passivation?

Ab5: Yes, various chemical inhibitors and oxidants can be used.
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» Corrosion Inhibitors: Many organic compounds, particularly those containing nitrogen or
sulfur, can adsorb onto the nickel surface. This adsorbed layer acts as a physical barrier to
mass and charge transfer, thereby inhibiting both corrosion and passivation.[10] Examples
include aniline derivatives and Tween surfactants.[5][10]

Oxidizing Agents: In situations where the acid itself is not sufficiently oxidizing to dissolve the
metal (or its passive layer), adding an oxidant like hydrogen peroxide (H202) can be very
effective.[11][12] The oxidant helps to oxidize the nickel metal, allowing it to dissolve in the
acid.[12]

Troubleshooting Guide

Problem: My nickel sample has stopped dissolving in sulfuric acid.

Cause: The nickel surface has likely become passivated by a layer of nickel oxide or nickel
hydrosulfate.[3]

Solution 1: Introduce Chloride lons. Add a source of chloride ions, such as a small amount of
hydrochloric acid or a salt like sodium chloride (NaCl). The chloride ions will help to break
down the passive layer.[6][7]

Solution 2: Add an Oxidizing Agent. Introduce hydrogen peroxide (H202) to the sulfuric acid
solution. This creates a more potent dissolving mixture that can overcome the passivation.
[11][12]

Solution 3: Increase Temperature. Elevating the temperature can increase the dissolution
rate, although in some cases, it may negatively affect the solubility of certain oxidants like
dissolved oxygen.[11][13]

Problem: The dissolution rate is very slow or inconsistent.

e Cause: This could be due to partial or intermittent passivation. Factors like localized pH
changes at the surface, insufficient agitation, or low temperature can contribute.

e Solution 1: Increase Agitation. Stirring the solution ensures that the concentration of acid at
the nickel surface remains high and helps to mechanically dislodge any loosely adhering
passive films.[5][14]
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e Solution 2: Check Acid Concentration. In some cases, diluting a highly concentrated acid
(like HCI) can paradoxically increase the dissolution rate by improving the solubility of the
resulting metal salt layer.[9]

e Solution 3: Add an Inhibitor (for controlled dissolution). If you need a slow but steady
dissolution, certain inhibitors can prevent complete passivation while controlling the overall
rate. Surfactants like Tween have been shown to act as effective mixed inhibitors.[10][15]

Problem: | see a film forming on the nickel, and the solution color is changing.

o Cause: The film is the passive layer. The color change in the solution (typically to green)
indicates the formation of dissolved nickel(ll) ions, such as the [Ni(H20)¢]2* aquo complex.[1]
If dissolution stops while the solution is still lightly colored, it confirms that passivation has
halted the reaction prematurely.

e Solution: Follow the steps for a passivated sample. To remove the existing film
(depassivation), you can add chloride ions or an oxidant.[6][11] In an electrochemical setup,
applying a cathodic potential can also reduce and remove the oxide film.[3]

Quantitative Data Summary

The following tables summarize key quantitative data from referenced experiments on nickel
dissolution and inhibition.

Table 1: Apparent Reaction Rate Constants for Nickel Dissolution with Different Oxidants
Conditions: 55 °C in a sulfuric acid solution.

Apparent Rate Constant

Oxidant Control Mechanism
(ms™)

Hydrogen Peroxide (H2032) 7.13 Mass Transfer

Dissolved Oxygen (O2) 0.17 Mass Transfer

Ferric Sulphate (Fe2(SOa)3) 0.02 Surface Chemical

(Data sourced from references[11][13])
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Table 2: Inhibition Efficiency of Tween Surfactants on Nickel Corrosion Conditions: 1.0 M
H2SOa4 solution.

Inhibitor Key Structural Feature Inhibition Action

Mixed inhibitors; adsorb on the
o metal surface, creating a
Tween 20, 40, 60, 80 Non-ionic surfactants )
barrier to mass and charge

transfer.[10][15]

(Note: Specific efficiency percentages vary with concentration and surfactant type, with
efficiency generally increasing with hydrocarbon chain length.[10][15])

Experimental Protocols
1. Weight Loss Measurement for Inhibitor Efficiency

This protocol is used to determine the effectiveness of an inhibitor in preventing nickel
corrosion (dissolution).

o Materials: Pure nickel coupons (e.g., 1x2x0.2 cm), analytical balance, acidic solution (e.g.,
1.0 M H2S0a4), inhibitor compounds, acetone, distilled water, beakers.

e Procedure:

[¢]

Polish nickel coupons with different grades of emery paper to a mirror finish.
o Degrease the coupons with acetone, rinse with distilled water, and dry thoroughly.
o Accurately weigh each coupon using an analytical balance (W1).

o Prepare the test solutions: one blank acid solution and several acid solutions containing
different concentrations of the inhibitor.

o Fully immerse one coupon in each solution for a predetermined time (e.g., 24 hours) at a
constant temperature (e.g., 25 °C).
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o After immersion, remove the coupons, rinse with distilled water, scrub gently to remove
corrosion products, rinse again, dry, and reweigh (W2).

o Calculate the weight loss (AW = W1 - W2).

o The corrosion rate and inhibitor efficiency (IE%) can be calculated from the weight loss
data.

2. Potentiostatic Polarization for Passivation Studies

This electrochemical technique is used to study the active dissolution and passivation behavior
of nickel.

o Materials: Potentiostat, three-electrode electrochemical cell, nickel sample (working
electrode), platinum or graphite counter electrode, saturated calomel electrode (SCE) or
Ag/AgCl reference electrode, electrolyte (acid solution).

e Procedure:

[¢]

Embed the nickel sample in an insulating resin (e.g., araldite) leaving a known surface
area exposed (e.g., 0.5 cm?).

o Polish the exposed nickel surface to a mirror finish, degrease with acetone, and rinse with
distilled water.

o Assemble the three-electrode cell with the nickel as the working electrode, the counter
electrode, and the reference electrode. Fill the cell with the deaerated acid electrolyte.

o Allow the system to stabilize for about 30-60 minutes until a steady open circuit potential
(OCP) is reached.

o Perform a potentiodynamic polarization scan, sweeping the potential from a cathodic value
(e.g., -250 mV vs. OCP) to an anodic value at a slow scan rate (e.g., 1 mV/s).

o Plot the resulting current density (log scale) versus the applied potential. The curve will
show the active dissolution region, the passivation potential (Ep), and the passive current
density (ip), providing detailed information about the passivation process.
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Visualizations

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. Nickel - Wikipedia [en.wikipedia.org]
o 2. Passivation (chemistry) - Wikipedia [en.wikipedia.org]
o 3. researchgate.net [researchgate.net]

e 4.US6554915B2 - Dissolution of nickel in non-oxidizing aqueous acid solutions - Google
Patents [patents.google.com]

. researchgate.net [researchgate.net]
. Plating machine [electroplatingmachines.com]
. researchgate.net [researchgate.net]

. Unmasking chloride attack on the passive film of metals - PMC [pmc.ncbi.nim.nih.gov]

.
(] [e0] ~ (o)) )]

. chemistry.stackexchange.com [chemistry.stackexchange.com]
e 10. peacta.org [peacta.org]

e 11. researchgate.net [researchgate.net]

e 12. m.youtube.com [m.youtube.com]

e 13. open.library.ubc.ca [open.library.ubc.ca]

e 14. casf.ca [casf.ca]

e 15. researchgate.net [researchgate.net]

 To cite this document: BenchChem. [preventing passivation during nickel dissolution in acid].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1257373#preventing-passivation-during-nickel-
dissolution-in-acid]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b1257373?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/Nickel
https://en.wikipedia.org/wiki/Passivation_(chemistry)
https://www.researchgate.net/publication/240671118_Initial_stages_of_nickel_passivation_and_dissolution_in_acidic_sulfate_solutions
https://patents.google.com/patent/US6554915B2/en
https://patents.google.com/patent/US6554915B2/en
https://www.researchgate.net/publication/225707794_Anodic_Dissolution_of_Nickel_in_Acidic_Chloride_Solutions
https://www.electroplatingmachines.com/news/what-is-the-mechanistic-role-of-chloride-ions-in-nickel-electroplating-solutions.html
https://www.researchgate.net/publication/244687656_Role_of_Chloride_Ion_in_Passivity_Breakdown_on_Iron_and_Nickel
https://pmc.ncbi.nlm.nih.gov/articles/PMC6028649/
https://chemistry.stackexchange.com/questions/54895/the-reaction-between-nickel-and-hydrochloric-acid
https://www.peacta.org/articles_upload/PEA214315.pdf
https://www.researchgate.net/publication/304619556_Kinetic_study_of_the_dissolution_of_metallic_nickel_in_sulphuric_acid_solutions_in_the_presence_of_different_oxidants
https://m.youtube.com/watch?v=wAQuQhR7jzI
https://open.library.ubc.ca/media/download/pdf/52383/1.0403345/5
https://www.casf.ca/wp-content/uploads/2014/04/Troubleshooting-Electroless-Nickel-Plating-Solutions.pdf
https://www.researchgate.net/publication/245574046_Corrosion_Inhibition_of_Nickel_in_Sulfuric_Acid_Using_Tween_Surfactants
https://www.benchchem.com/product/b1257373#preventing-passivation-during-nickel-dissolution-in-acid
https://www.benchchem.com/product/b1257373#preventing-passivation-during-nickel-dissolution-in-acid
https://www.benchchem.com/product/b1257373#preventing-passivation-during-nickel-dissolution-in-acid
https://www.benchchem.com/product/b1257373#preventing-passivation-during-nickel-dissolution-in-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1257373?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Troubleshooting & Optimization

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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